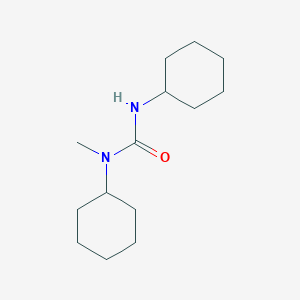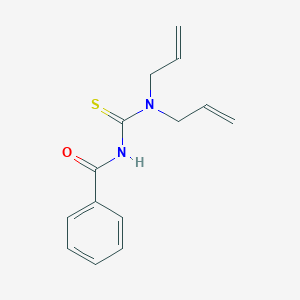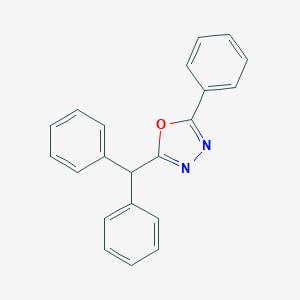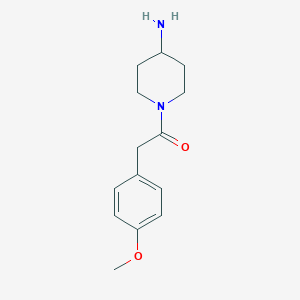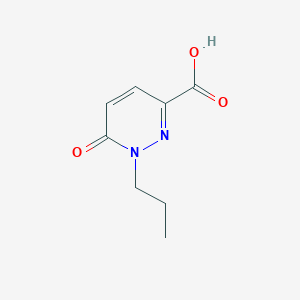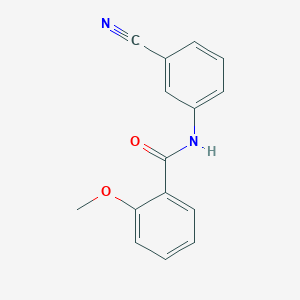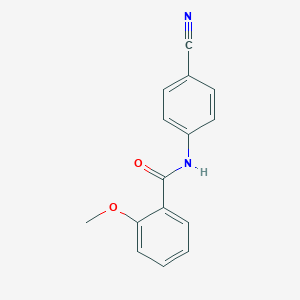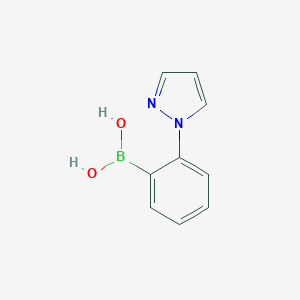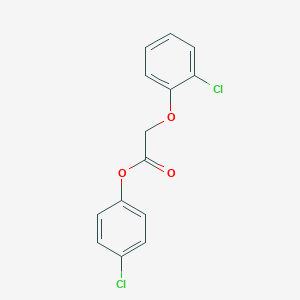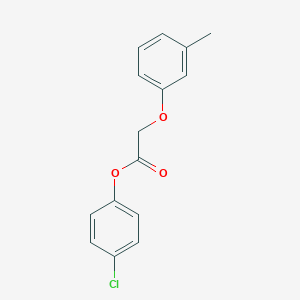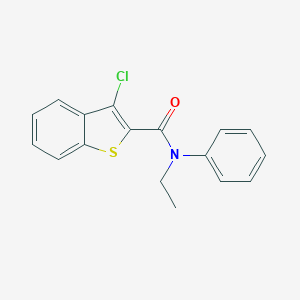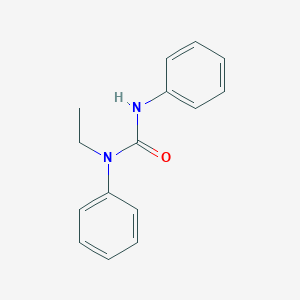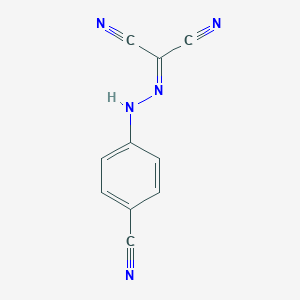
Propanedinitrile, ((4-cyanophenyl)hydrazono)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, ((4-cyanophenyl)hydrazono)-, commonly known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.24 g/mol.
Mecanismo De Acción
The mechanism of action of PCP is not well understood. However, it is believed that PCP inhibits the activity of enzymes and proteins by binding to their active sites. This leads to a decrease in the activity of the enzyme or protein, which can have various effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
PCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PCP inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that PCP has antifungal, antibacterial, and antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, PCP has some limitations for lab experiments. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for PCP research. One area of research is the development of new drugs based on the structure of PCP. Another area of research is the study of the mechanism of action of PCP on enzymes and proteins. Additionally, PCP can be used as a starting material for the synthesis of other compounds, which can have potential applications in various fields.
Conclusion:
In conclusion, PCP is a chemical compound that has potential applications in various fields, including chemistry, biochemistry, and pharmacology. PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The mechanism of action of PCP is not well understood, but it is believed to inhibit the activity of enzymes and proteins. PCP has several advantages for lab experiments, but it also has some limitations. There are several future directions for PCP research, including the development of new drugs and the study of the mechanism of action of PCP on enzymes and proteins.
Métodos De Síntesis
PCP can be synthesized by the reaction of 4-cyanobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PCP has potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, PCP can be used as a reagent for the synthesis of other compounds. In biochemistry, PCP can be used to study the mechanism of action of enzymes and proteins. In pharmacology, PCP can be used to develop new drugs for the treatment of various diseases.
Propiedades
Número CAS |
64691-81-2 |
|---|---|
Nombre del producto |
Propanedinitrile, ((4-cyanophenyl)hydrazono)- |
Fórmula molecular |
C10H5N5 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
2-[(4-cyanophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H5N5/c11-5-8-1-3-9(4-2-8)14-15-10(6-12)7-13/h1-4,14H |
Clave InChI |
FMYMDEPLLXDYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
SMILES canónico |
C1=CC(=CC=C1C#N)NN=C(C#N)C#N |
Otros números CAS |
64691-81-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



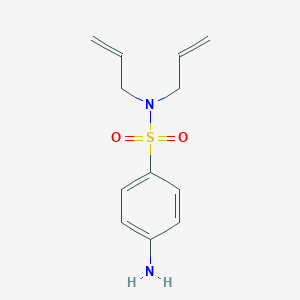
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
